Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate

Molecular Weight Structural Complexity Chemical Space

Researchers probing hydrophobic protein pockets or conducting H-bond SAR studies face limited options with secondary amine analogs. This compound's unique 5-ethoxy-5-oxopentyl chain eliminates HBD capacity (HBD=0 vs. 1 in CAS 329774-40-5), increases lipophilicity (XLogP3=4.4 vs. 3.1), and adds conformational diversity (15 vs. 8 rotatable bonds). • XLogP3=4.4 for hydrophobic fragment library construction • Zero HBD for matched molecular pair analysis of H-bond contributions • Distinct mass (427.24 Da) for unambiguous LC-MS internal standardization • Structurally resolved from lower-MW analog ensuring experimental reproducibility

Molecular Formula C25H33NO5
Molecular Weight 427.5 g/mol
CAS No. 329774-41-6
Cat. No. B3125838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate
CAS329774-41-6
Molecular FormulaC25H33NO5
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCN(CCC1=CC=CC=C1OC)CC2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C25H33NO5/c1-4-31-24(27)11-7-8-17-26(18-16-21-9-5-6-10-23(21)29-2)19-20-12-14-22(15-13-20)25(28)30-3/h5-6,9-10,12-15H,4,7-8,11,16-19H2,1-3H3
InChIKeyOXYQMSQFHAWJSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate: Chemical Identity and Procurement Baseline


Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate (CAS 329774-41-6) is a synthetic small molecule with the molecular formula C25H33NO5 and a molecular weight of 427.5 g/mol [1]. It is a tertiary amino benzoate ester featuring a 5-ethoxy-5-oxopentyl substituent, classifying it within the broader group of N-alkylated benzoate building blocks. Its calculated lipophilicity (XLogP3-AA) is 4.4, and it has a topological polar surface area of 65.1 Ų, indicating significant hydrophobic character and zero hydrogen bond donor capacity [1].

Why Generic Substitution of Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate Introduces Uncontrolled Risk


This compound cannot be simply interchanged with common, in-class analogs like Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate (CAS 329774-40-5) [1]. The target compound possesses a unique 5-ethoxy-5-oxopentyl chain that dramatically alters its physicochemical profile. This modification eliminates the hydrogen bond donor present in the simpler secondary amine analog [2]. Critically, the added chain significantly increases both molecular weight (from 299.4 to 427.5 g/mol) and lipophilicity (XLogP3-AA from 3.1 to 4.4) while nearly doubling the rotatable bond count [1][2]. These fundamental differences in size, lipophilicity, and flexibility mean that substitution will lead to unpredictable changes in solubility, membrane permeability, and molecular recognition, making procurement of the exact structure essential for reproducible research.

Quantitative Differentiation Guide for Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate vs. In-Class Analogs


Molecular Weight and Complexity Differentiation Against Des-Alkyl Analog

Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate exhibits a significantly higher molecular weight compared to its closest structural relative, the des-5-ethoxy-5-oxopentyl analog Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate [1][2]. The target compound's molecular formula is C25H33NO5, resulting in a molecular weight of 427.5 g/mol [1]. This represents a 128.1 g/mol increase over the analog, which has a molecular weight of 299.4 g/mol (C18H21NO3) [2]. This quantitative difference in mass and complexity is critical for applications where molecular bulk and heavy atom count are selection parameters.

Molecular Weight Structural Complexity Chemical Space

Lipophilicity Shift: XLogP3-AA Comparison

The compound's lipophilicity is markedly higher than its closest analog. The target compound has a computed XLogP3-AA value of 4.4 [1], while the des-5-ethoxy-5-oxopentyl analog (CAS 329774-40-5) has an XLogP3-AA of 3.1 [2]. This difference of 1.3 log units represents a roughly 20-fold increase in partition coefficient, confirming that the long-chain ester substituent drives a significant shift towards hydrophobicity. This quantitative change in logP is a direct predictor of altered membrane permeability and solubility profiles.

Lipophilicity XLogP3 Drug-likeness

Elimination of Hydrogen Bond Donor Capacity vs. Secondary Amine Analog

A key structural differentiator is the absence of hydrogen bond donor (HBD) capacity in the target compound, in contrast to the prominent HBD in the des-alkyl analog. The target is a tertiary amine with a hydrogen bond donor count of 0 [1]. Its comparator, the secondary amine Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate, has a hydrogen bond donor count of 1 [2]. The complete removal of HBD capacity is a binary, verifiable difference that can have outsized effects on biological recognition and passive membrane permeability. Furthermore, the hydrogen bond acceptor count increases from 4 to 6 [1][2].

Hydrogen Bonding Permeability Off-target binding

Molecular Flexibility and Conformational Entropy in Procurement Selection

The rotatable bond count is a quantitative proxy for molecular flexibility. The target compound has 15 rotatable bonds [1], nearly double the 8 rotatable bonds found in the des-alkyl analog (CAS 329774-40-5) [2]. This increased flexibility is a direct consequence of the 5-ethoxy-5-oxopentyl chain. This difference can dramatically affect a compound's entropic cost of binding and its ability to adopt specific solution-phase conformations, which is a key parameter in rational drug design and chemical biology probe selection.

Molecular Flexibility Rotatable Bonds Conformational Entropy

High-Value Application Scenarios for Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate


Building Block for Hydrophobic Fragment-Based Screening Libraries

The compound's high lipophilicity (XLogP3-AA = 4.4 [1]) and zero hydrogen bond donor capacity [1] make it a valuable starting material for constructing fragment libraries targeting hydrophobic protein pockets or protein-protein interaction interfaces. Procurement of this exact structure is necessary to sample lipophilic chemical space that simpler secondary amine analogs (XLogP3-AA = 3.1 [2]) cannot access.

Template for Exploratory Medicinal Chemistry in Lipophilic Scaffold Optimization

With a molecular weight of 427.5 g/mol and 15 rotatable bonds [1], this compound serves as an informative, flexible scaffold for establishing structure-activity relationships (SAR) in lead generation. Its differentiation from the lower molecular weight analog (299.4 g/mol, 8 rotatable bonds [2]) makes it the required chemical template for projects requiring enhanced bulk and conformational diversity in their starting hit.

Internal Standard Candidate for Mass Spectrometry Methods Development

The unique combination of a 5-ethoxy-5-oxopentyl chain and a tertiary amine center, with a mass of 427.23587315 Da [1], provides a distinctive mass and ionization profile. This structure-specific property allows it to serve as a well-resolved internal standard for liquid chromatography-mass spectrometry (LC-MS) methods, where co-elution with lower molecular weight structural analogs (e.g., 299.15214353 Da [2]) is unlikely, ensuring accurate quantification.

Chemical Probe for Investigating the Role of H-Bond Donors in Biological Recognition

The definitive absence of a hydrogen bond donor (HBD count = 0 [1]) versus the presence of one in its closet analog (HBD count = 1 [2]) creates a matched molecular pair for probing the role of a specific hydrogen bond in target binding. This application scenario requires precise compound identity, as substitution with the HBD-containing analog would directly undermine the experimental design of probing HBD-free recognition.

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